molecular formula C₃₉H₇₁NO₆SSi₂ B1140033 (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid CAS No. 193146-26-8

(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid

Cat. No.: B1140033
CAS No.: 193146-26-8
M. Wt: 738.22
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the thiazole ring through cyclization reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The silyl ether groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like Grignard reagents for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological molecules, such as proteins and enzymes, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid: shares similarities with other silyl-protected hydroxyl compounds and thiazole-containing molecules.

    Other similar compounds: include those with similar functional groups, such as silyl ethers and thiazoles, which exhibit comparable reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71NO6SSi2/c1-26(21-22-32(41)28(3)23-31-25-47-30(5)40-31)19-18-20-27(2)35(46-49(16,17)38(9,10)11)29(4)36(44)39(12,13)33(24-34(42)43)45-48(14,15)37(6,7)8/h21,23,25,27,29,32-33,35,41H,18-20,22,24H2,1-17H3,(H,42,43)/t27?,29-,32+,33+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHLZOWJDYQQSB-BGUMBLTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C=C(C)[C@H](CC=C(C)CCCC(C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71NO6SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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